Research suggests that 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide may act as an inverse agonist for RORC2. Inverse agonists bind to a receptor and block its natural function or even induce the opposite effect. In the case of RORC2, this could potentially have therapeutic applications in conditions where RORC2 activity is excessive.()
Studies have explored the potential use of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide in various diseases where RORC2 activity might be a contributing factor. These include:
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a synthetic compound that acts as a selective inverse agonist for the retinoic acid receptor-related orphan receptor C2 (RORC2). This receptor is implicated in various autoimmune diseases due to its role in regulating the production of interleukin-17 (IL-17), a pro-inflammatory cytokine. The compound is characterized by its complex structure, featuring a cyano group, a benzamide moiety, and a pyrrolopyridine framework, which contribute to its biological activity and selectivity against other related receptors like RORA and RORB .
IPR-429 acts as an inverse agonist for RORC2. Unlike agonists which activate the receptor, inverse agonists bind to the receptor and prevent the natural agonist from exerting its effect []. In the case of RORC2, this leads to decreased production of interleukin-17 (IL-17), a key proinflammatory cytokine involved in autoimmune diseases [].
Studies suggest that IPR-429 binds to a specific pocket in the ligand binding domain of RORC2, inducing a conformational change that hinders the interaction with natural coactivators, thereby preventing the transcription of IL-17 genes [].
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has demonstrated significant biological activity as an inverse agonist of RORC2. In preclinical studies, it effectively reduced IL-17 production in T helper 17 cells, which are crucial in the pathogenesis of autoimmune diseases. The compound has shown good oral bioavailability and metabolic stability, making it a promising candidate for therapeutic applications in treating conditions such as psoriasis and other inflammatory disorders .
The synthesis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves several key steps:
These steps require careful control of reaction conditions to optimize yield and purity .
The primary application of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide lies in its potential use as a therapeutic agent for autoimmune diseases. Its ability to selectively inhibit IL-17 production positions it as a candidate for treating conditions such as:
Furthermore, its selectivity for RORC2 over other nuclear receptors may reduce side effects associated with broader-spectrum immunosuppressants .
Interaction studies have shown that this compound binds effectively to RORC2, leading to a conformational change that stabilizes the receptor in an inactive state. Molecular docking simulations suggest that specific interactions between the compound's functional groups and amino acid residues within the receptor's binding pocket are crucial for its potency and selectivity. These studies highlight the importance of structural features in determining biological activity and guide further optimization efforts .
Several compounds share structural similarities with 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide and exhibit varying degrees of activity against RORC2 or related receptors. Notable examples include:
Compound Name | Structure Features | Biological Activity |
---|---|---|
SR1078 | Contains benzoxazepine moiety | Agonist for RORα and RORγ |
PF-06747711 | Similar pyrrolopyridine structure | Selective RORγt inverse agonist |
GSK2981278 | Indole-based structure | Modulates IL-17 production |
These compounds differ primarily in their structural components and binding affinities, highlighting the unique design of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide that enhances its selectivity and efficacy against RORC2 compared to others .